Methyl 3,5-hexadienoate
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Overview
Description
Methyl 3,5-hexadienoate is an organic compound with the molecular formula C₇H₁₀O₂ and a molecular weight of 126.1531 g/mol . It is also known by its IUPAC name, methyl hexa-3,5-dienoate. This compound is characterized by its ester functional group and conjugated diene system, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3,5-hexadienoate can be synthesized through the esterification of 3,5-hexadienoic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid and alcohol mixture with a catalyst such as sulfuric acid or p-toluenesulfonic acid .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can also be employed to facilitate the esterification process while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: Methyl 3,5-hexadienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester to alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 3,5-hexadienoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be utilized in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes exploring its bioactivity and therapeutic properties.
Industry: this compound is employed in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism by which methyl 3,5-hexadienoate exerts its effects involves interactions with various molecular targets and pathways. For instance, in enzymatic reactions, the ester group can be hydrolyzed by esterases, leading to the formation of 3,5-hexadienoic acid and methanol. The conjugated diene system also allows for participation in pericyclic reactions, such as Diels-Alder reactions .
Comparison with Similar Compounds
Methyl 2,4-hexadienoate: Similar in structure but differs in the position of the double bonds.
Methyl sorbate: Another ester with a conjugated diene system, commonly used as a food preservative.
Uniqueness: Methyl 3,5-hexadienoate is unique due to its specific double bond positions, which influence its reactivity and applications. Its conjugated diene system makes it particularly useful in synthetic organic chemistry for constructing complex molecular architectures .
Properties
Molecular Formula |
C7H10O2 |
---|---|
Molecular Weight |
126.15 g/mol |
IUPAC Name |
methyl hexa-3,5-dienoate |
InChI |
InChI=1S/C7H10O2/c1-3-4-5-6-7(8)9-2/h3-5H,1,6H2,2H3 |
InChI Key |
FFACAHMRMSJQDK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC=CC=C |
Origin of Product |
United States |
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